1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride
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Description
The compound “1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2. It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride”, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+;
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 213.66 g/mol. The compound’s InChI code is1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+;
.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. A study by Ghosh & Bharadwaj (2005) demonstrated the formation of a polycatenane-like structure through H-bonding interactions within a metal-organic framework, highlighting the potential of pyridine carboxylic acids in constructing complex MOF architectures with unique water molecule arrangements (Ghosh & Bharadwaj, 2005).
Coordination Chemistry
Coordination compounds play a crucial role in various chemical processes, including catalysis, material science, and pharmaceuticals. Research by Thuéry (2006) on uranyl complexes with cyclobutanedicarboxylic acids showcased the synthesis of novel uranyl-organic assemblages, further extending the application of cyclobutane carboxylic acids in creating unique coordination structures with potential for nuclear waste management and luminescent materials (Thuéry, 2006).
Photoreactions
Photoreactive compounds are essential in organic synthesis, material science, and drug development. Research on the photoadducts of pyrones with chloroethylenes by Shimo et al. (1987) and the Rhodium(III)-catalyzed functionalization of cyclobutenes by Saiegh et al. (2019) demonstrate the utility of cyclobutane derivatives in synthesizing novel compounds through photoreactions. These studies highlight the potential of cyclobutane carboxylic acids in synthesizing complex molecules with applications ranging from pharmaceuticals to materials science (Shimo et al., 1987); (Saiegh et al., 2019).
properties
IUPAC Name |
1-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-9(13)10(4-2-5-10)8-3-1-6-11-7-8;/h1,3,6-7H,2,4-5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQTYVWSNNMIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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